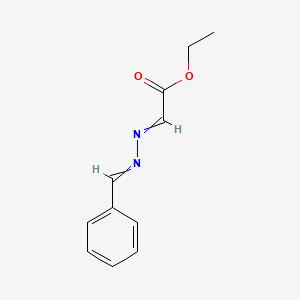![molecular formula C16H14ClN3O2S B14211059 5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine CAS No. 831218-42-9](/img/structure/B14211059.png)
5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine is a complex organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a benzenesulfonyl group, a chloro group, and a triazine ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine typically involves the reaction of benzenesulfonyl chloride with appropriate triazine derivatives under controlled conditions. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using benzenesulfonyl chloride and triazine derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium carbonate, or organic bases are commonly used in substitution reactions. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reactions .
Wissenschaftliche Forschungsanwendungen
5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine involves its interaction with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino, hydroxyl, or thiol groups in proteins and enzymes, leading to inhibition or modification of their activity . This reactivity makes it a valuable tool in biochemical studies and drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole: This compound shares the benzenesulfonyl and chloro groups but has a thiazole ring instead of a triazine ring.
Benzenesulfonyl chloride: A simpler compound with only the benzenesulfonyl and chloro groups, lacking the triazine ring.
Uniqueness
5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine is unique due to the presence of the triazine ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This structural feature allows for a broader range of applications in synthesis and research .
Eigenschaften
CAS-Nummer |
831218-42-9 |
|---|---|
Molekularformel |
C16H14ClN3O2S |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
5-[benzenesulfonyl(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C16H14ClN3O2S/c17-15(23(21,22)13-9-5-2-6-10-13)14-11-18-20-16(19-14)12-7-3-1-4-8-12/h1-11,14-15H,(H,19,20) |
InChI-Schlüssel |
WJQNDXJVPRRMIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(C=NN2)C(S(=O)(=O)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
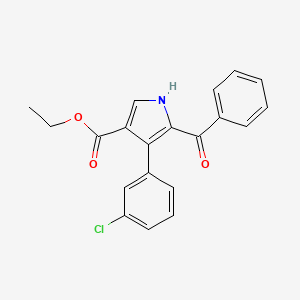
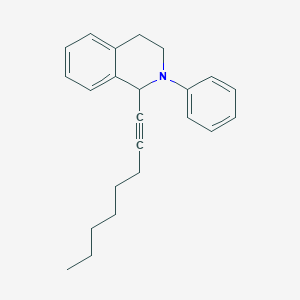
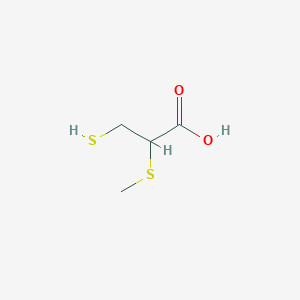
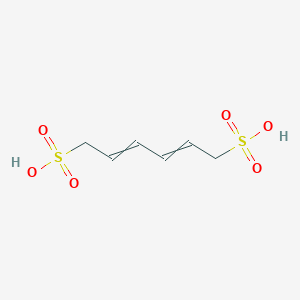
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14211008.png)
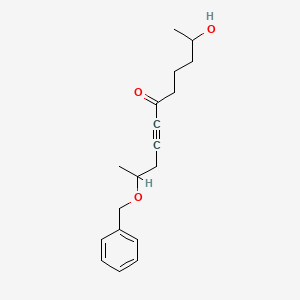
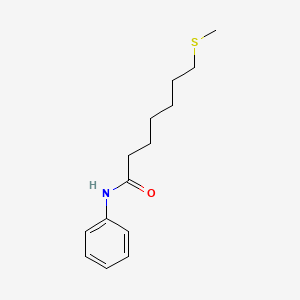
![1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}](/img/structure/B14211013.png)

![2-[4-(4-Ethenylphenyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14211017.png)
![3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid](/img/structure/B14211018.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
